molecular formula C16H13N3O2 B7773668 2-Phenyl-2-(quinazolin-4-ylamino)acetic acid

2-Phenyl-2-(quinazolin-4-ylamino)acetic acid

Cat. No.: B7773668
M. Wt: 279.29 g/mol
InChI Key: QGQWGXLZEYFNEI-UHFFFAOYSA-N
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Description

2-Phenyl-2-(quinazolin-4-ylamino)acetic acid is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(quinazolin-4-ylamino)acetic acid typically involves the reaction of quinazoline derivatives with phenylacetic acid derivatives. One common method involves the condensation of 2-aminobenzamide with phenylacetic acid under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(quinazolin-4-ylamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-2-(quinazolin-4-ylamino)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(quinazolin-4-ylamino)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-(quinazolin-4-ylamino)acetic acid is unique due to the presence of both the phenyl and quinazoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not possible with simpler quinazoline derivatives .

Properties

IUPAC Name

2-phenyl-2-(quinazolin-4-ylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(21)14(11-6-2-1-3-7-11)19-15-12-8-4-5-9-13(12)17-10-18-15/h1-10,14H,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQWGXLZEYFNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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